molecular formula C9H13F3N2O B12846651 4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one

4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one

Cat. No.: B12846651
M. Wt: 222.21 g/mol
InChI Key: WKJVKFTUSWEQAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one typically involves cyclization, ring annulation, and cycloaddition reactions. One common method is the formation of a domino imine, followed by intramolecular annulation and a Ugi-azide reaction . Another approach involves oxidative ring-opening processes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions can vary but often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one involves its interaction with various molecular targets and pathways. For instance, its kinase inhibitory activity suggests that it may interfere with signal transduction pathways that regulate cell proliferation and survival . the exact molecular targets and pathways involved are not fully understood and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C9H13F3N2O

Molecular Weight

222.21 g/mol

IUPAC Name

4-(trifluoromethyl)-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-1-one

InChI

InChI=1S/C9H13F3N2O/c10-9(11,12)7-5-13-8(15)6-3-1-2-4-14(6)7/h6-7H,1-5H2,(H,13,15)

InChI Key

WKJVKFTUSWEQAV-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C(=O)NCC2C(F)(F)F

Origin of Product

United States

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